Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-
Overview
Description
Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, ®- is an organic compound with the molecular formula C6H12O5S. It is characterized by the presence of an ester functional group and a sulfonate group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, ®- typically involves the esterification of propanoic acid derivatives with ethanol in the presence of a catalyst. One common method is the reaction of ®-2-hydroxypropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine, followed by esterification with ethanol.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or sulfonates.
Scientific Research Applications
Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, ®- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, ®- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active propanoic acid derivative, which then interacts with enzymes or receptors in biological systems. The sulfonate group can also participate in binding interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-[(methylsulfonyl)oxy]-, methyl ester
- Propanoic acid, 2-[(methylsulfonyl)oxy]-, butyl ester
- Propanoic acid, 2-[(methylsulfonyl)oxy]-, isopropyl ester
Uniqueness
Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, ®- is unique due to its specific stereochemistry ®-configuration, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its (S)-enantiomer or other similar compounds.
Properties
IUPAC Name |
ethyl (2R)-2-methylsulfonyloxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONGCUIECIAYIP-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369096 | |
Record name | Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68331-44-2 | |
Record name | Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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